

# Total Synthesis Protocol for Griselimycin and its Analogs: An Application Note

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For Researchers, Scientists, and Drug Development Professionals

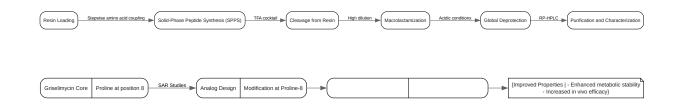
This document provides a detailed overview and experimental protocols for the total synthesis of **Griselimycin** and its structurally related analogs. **Griselimycin**, a cyclic depsipeptide, has garnered significant interest as a potent anti-tuberculosis agent by targeting the DNA polymerase sliding clamp (DnaN).[1][2] The synthetic strategies outlined below are primarily based on the successful total synthesis reported by Kling et al. (2015) in Science, which has paved the way for the development of optimized analogs with improved pharmacokinetic properties, such as Cyclohexyl**griselimycin** (CGM).

## **Overview of the Synthetic Strategy**

The total synthesis of **Griselimycin** and its analogs is achieved through a convergent strategy primarily employing solid-phase peptide synthesis (SPPS). This methodology allows for the efficient and stepwise assembly of the linear peptide backbone on a solid support. Key features of the synthesis include the incorporation of non-proteinogenic amino acids, such as (2S,4R)-4-methyl-proline, followed by macrolactamization to form the characteristic cyclic structure.

A generalized workflow for the synthesis is depicted below:





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### References

- 1. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent antituberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins PubMed [pubmed.ncbi.nlm.nih.gov]
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